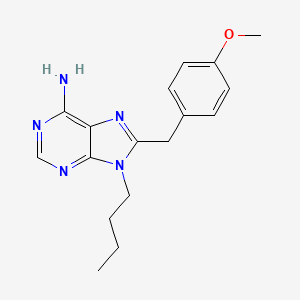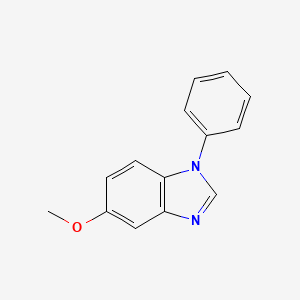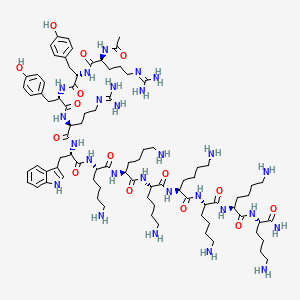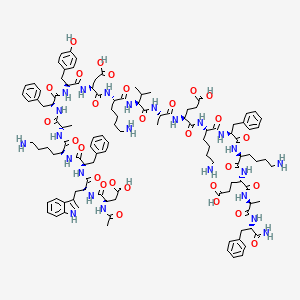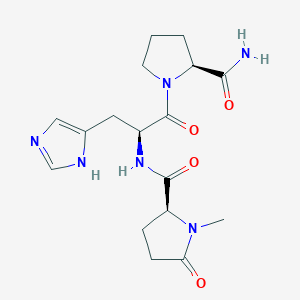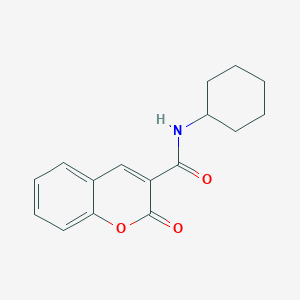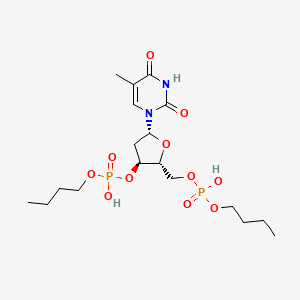
Bisphosphocin nu-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphosphocin Nu-3 is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of diabetic foot ulcers. It is a member of the nubiotics family and is known for its antimicrobial properties . The compound is currently under investigation in various clinical trials to evaluate its efficacy and safety .
Aplicaciones Científicas De Investigación
Bisphosphocin Nu-3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phosphorylation and esterification reactions.
Medicine: Primarily researched for its potential in treating diabetic foot ulcers and burn wound infections
Industry: Potential applications in developing new antimicrobial agents and wound care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bisphosphocin Nu-3 involves the chemical modification of dialcoholic compounds. The process avoids the use of tetrazole and tertiary butyl hydroperoxide, making it a more environmentally friendly approach . The synthetic route typically includes the phosphorylation of thymidine derivatives, followed by esterification with butyl groups .
Industrial Production Methods: In industrial settings, this compound is produced in aqueous solutions. This formulation is particularly useful for clinical applications, such as topical treatments for diabetic foot ulcers . The production process is designed to ensure high purity and consistency, which are critical for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Bisphosphocin Nu-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions are common, where different functional groups can replace existing ones on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various phosphorylated and esterified derivatives of thymidine .
Mecanismo De Acción
The mechanism of action of Bisphosphocin Nu-3 involves its interaction with bacterial cell membranes. The compound acts as a cell membrane structure modulator, disrupting the integrity of bacterial membranes and leading to cell death . Additionally, it has been shown to interfere with DNA synthesis in bacteria, further enhancing its antimicrobial efficacy .
Similar Compounds:
- Bisphosphocin Nu-2
- Bisphosphocin Nu-4
- Bisphosphocin Nu-5
Comparison: this compound stands out due to its favorable toxicological profile and efficacy in treating infections. While other nubiotics like Bisphosphocin Nu-2, Nu-4, and Nu-5 have shown efficacy in treating burn wound infections, this compound has demonstrated a broader range of applications, including diabetic foot ulcers . Its unique mechanism of action and minimal toxicity make it a promising candidate for further development .
Propiedades
Número CAS |
403717-06-6 |
|---|---|
Fórmula molecular |
C18H32N2O11P2 |
Peso molecular |
514.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-[butoxy(hydroxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butyl hydrogen phosphate |
InChI |
InChI=1S/C18H32N2O11P2/c1-4-6-8-27-32(23,24)29-12-15-14(31-33(25,26)28-9-7-5-2)10-16(30-15)20-11-13(3)17(21)19-18(20)22/h11,14-16H,4-10,12H2,1-3H3,(H,23,24)(H,25,26)(H,19,21,22)/t14-,15+,16+/m0/s1 |
Clave InChI |
ZXQBUNYVGNOEBQ-ARFHVFGLSA-N |
SMILES isomérico |
CCCCOP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OP(=O)(O)OCCCC |
SMILES canónico |
CCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OP(=O)(O)OCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Valinamide, N-[(3-fluorophenyl)methyl]glycyl-N1-[(1S,2R)-3-[[(3-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-](/img/structure/B3062686.png)


